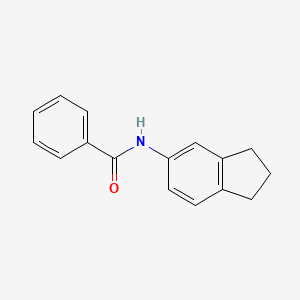
(4-Methyl-3-n-propyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methyl-3-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. Organozinc compounds are known for their reactivity and utility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3-n-propyloxyphenyl)zinc bromide typically involves the reaction of 4-methyl-3-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-methyl-3-n-propyloxyphenyl bromide+Zn→(4-methyl-3-n-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(4-methyl-3-n-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-methyl-3-n-propyloxyphenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in constructing complex molecular architectures.
Biology and Medicine
While specific applications in biology and medicine are less common, organozinc compounds can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable tool in various manufacturing processes.
Mecanismo De Acción
The mechanism by which (4-methyl-3-n-propyloxyphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that can participate in various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers in other molecules. This reactivity is harnessed in cross-coupling reactions to form carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: Another organozinc compound used in similar reactions.
(4-methylphenyl)zinc Bromide: A related compound with a similar structure but lacking the n-propyloxy group.
Uniqueness
The presence of the 4-methyl and 3-n-propyloxy groups in (4-methyl-3-n-propyloxyphenyl)zinc bromide imparts unique reactivity and selectivity in chemical reactions. These substituents can influence the electronic and steric properties of the compound, making it suitable for specific synthetic applications that other organozinc compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C10H13BrOZn |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methyl-2-propoxybenzene-4-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-3-8-11-10-7-5-4-6-9(10)2;;/h4,6-7H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZJTDEZJDUPLRMH-UHFFFAOYSA-M |
SMILES canónico |
CCCOC1=C(C=C[C-]=C1)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)

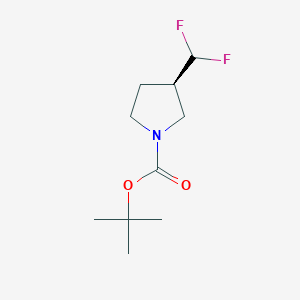
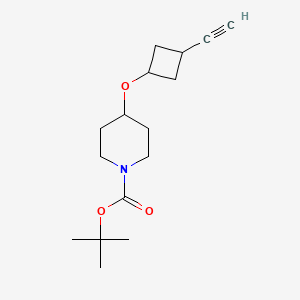
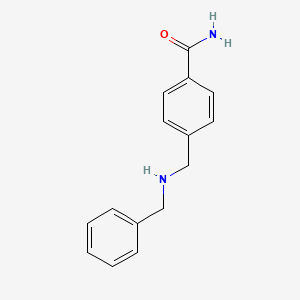
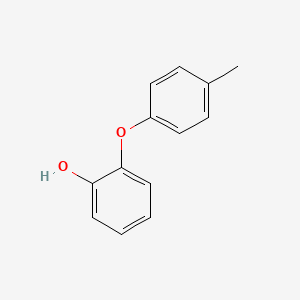
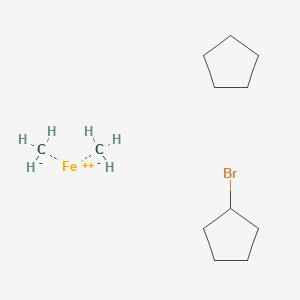

![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)

![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
